Ethyl 6-phenylhex-5-enoate
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Overview
Description
Ethyl 6-phenylhex-5-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers. This particular compound features a phenyl group attached to a hexenoate chain, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-phenylhex-5-enoate can be synthesized through the esterification of 6-phenylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts like ion-exchange resins can enhance the efficiency and yield of the esterification reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products Formed:
Oxidation: 6-phenylhex-5-enoic acid or 6-phenylhexan-5-one.
Reduction: 6-phenylhex-5-en-1-ol.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 6-phenylhex-5-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 6-phenylhex-5-enoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt the cell membrane integrity of microorganisms, leading to cell lysis. The phenyl group in its structure can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl benzoate: Another ester with a phenyl group, but with a simpler structure.
Ethyl cinnamate: Contains a phenyl group and an unsaturated chain, similar to ethyl 6-phenylhex-5-enoate.
Ethyl phenylacetate: Features a phenyl group attached to an acetate chain.
Uniqueness: this compound stands out due to its longer carbon chain and the presence of a double bond, which can influence its reactivity and applications.
Properties
CAS No. |
105986-58-1 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 6-phenylhex-5-enoate |
InChI |
InChI=1S/C14H18O2/c1-2-16-14(15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-7,9-11H,2,4,8,12H2,1H3 |
InChI Key |
KIYAWPQATJJWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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